N-(3,4-difluorobenzyl)-N-(4H-1,2,4-triazol-4-yl)amine
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Overview
Description
N-(3,4-difluorobenzyl)-N-(4H-1,2,4-triazol-4-yl)amine is a synthetic organic compound that features a benzyl group substituted with fluorine atoms and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-difluorobenzyl)-N-(4H-1,2,4-triazol-4-yl)amine typically involves the following steps:
Formation of the Benzyl Intermediate: The starting material, 3,4-difluorobenzyl chloride, is reacted with a suitable amine to form the benzyl intermediate.
Triazole Formation: The benzyl intermediate is then reacted with a triazole derivative under specific conditions to form the final product.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-difluorobenzyl)-N-(4H-1,2,4-triazol-4-yl)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the triazole ring or the benzyl group.
Substitution: The fluorine atoms on the benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a benzyl alcohol derivative, while substitution reactions can introduce new functional groups onto the benzyl ring.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3,4-difluorobenzyl)-N-(4H-1,2,4-triazol-4-yl)amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The triazole ring is known for its ability to form strong interactions with metal ions, which can be exploited in various applications.
Comparison with Similar Compounds
Similar Compounds
N-(3,4-dichlorobenzyl)-N-(4H-1,2,4-triazol-4-yl)amine: Similar structure but with chlorine atoms instead of fluorine.
N-(3,4-difluorobenzyl)-N-(1H-1,2,3-triazol-1-yl)amine: Similar structure but with a different triazole isomer.
Uniqueness
N-(3,4-difluorobenzyl)-N-(4H-1,2,4-triazol-4-yl)amine is unique due to the presence of fluorine atoms, which can significantly influence its chemical properties and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.
Properties
IUPAC Name |
N-[(3,4-difluorophenyl)methyl]-1,2,4-triazol-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2N4/c10-8-2-1-7(3-9(8)11)4-14-15-5-12-13-6-15/h1-3,5-6,14H,4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZCPXSWNJBRXAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CNN2C=NN=C2)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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